YAP/TAZ-TEAD Inhibition Class Membership vs. In-Class Comparators
The compound is encompassed by the Markush structure in US Patent 11,661,403 B2 (Vivace Therapeutics), which claims oxadiazole compounds as inhibitors of the YAP/TAZ-TEAD interaction for cancer therapy [1]. However, the target compound is not explicitly listed in any example or data table in this patent. In contrast, the patent provides IC50 values for structurally related exemplars, such as compounds with substituted phenyl or pyridine groups instead of the 1-propylpyrrole moiety, which show YAP/TAZ-TEAD inhibitory IC50 values down to ≤ 5.000 µM [1]. No IC50, Ki, or cellular activity data have been reported for the target compound, precluding any quantitative comparison.
| Evidence Dimension | YAP/TAZ-TEAD inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Structurally related oxadiazole examples in US 11,661,403 B2 (e.g., phenyl-substituted analogs) exhibit IC50 values ≤ 5.000 µM [1] |
| Quantified Difference | Not calculable; data gap |
| Conditions | Biochemical or cell-based YAP/TAZ-TEAD reporter assays (patent examples) |
Why This Matters
Without quantitative activity data, this compound cannot be prioritized over exemplified analogs in the same patent family that have confirmed YAP/TAZ-TEAD potency.
- [1] Konradi, A. W. and Lin, T. T.-L. (Vivace Therapeutics, Inc.). Oxadiazole Compounds. US Patent 11,661,403 B2, May 30, 2023. View Source
